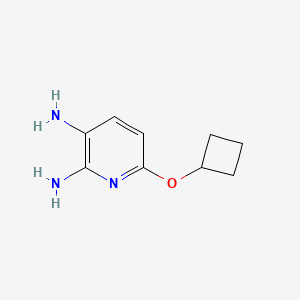
6-Cyclobutoxypyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxypyridine-2,3-diamine is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclobutoxy group attached to a pyridine ring with two amine groups at positions 2 and 3 .
Preparation Methods
The synthesis of 6-Cyclobutoxypyridine-2,3-diamine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclobutoxy group and the amine groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyridine ring through cyclization reactions.
Substitution Reactions: Introduction of the cyclobutoxy group via substitution reactions.
Amidation Reactions: Addition of amine groups through amidation reactions.
Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
6-Cyclobutoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using catalysts such as Pd/C under hydrogen gas.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyclobutoxypyridine-2,3-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Cyclobutoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Cyclobutoxypyridine-2,3-diamine can be compared with other similar compounds, such as:
This compound hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
6-Methoxypyridine-2,3-diamine: A related compound with a methoxy group instead of a cyclobutoxy group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-cyclobutyloxypyridine-2,3-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-4-5-8(12-9(7)11)13-6-2-1-3-6/h4-6H,1-3,10H2,(H2,11,12) |
InChI Key |
YXCKRHZSVQODAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13273733.png)
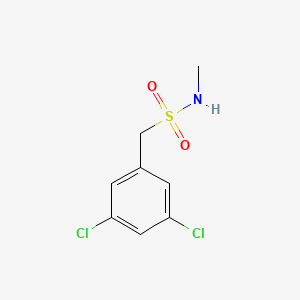

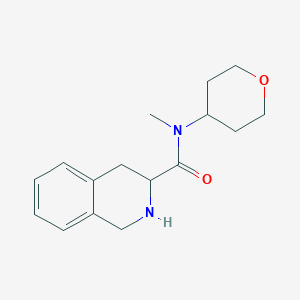
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)
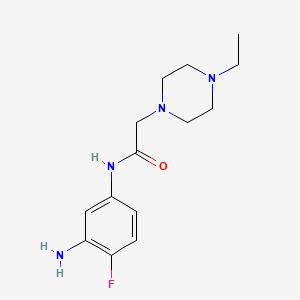
![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
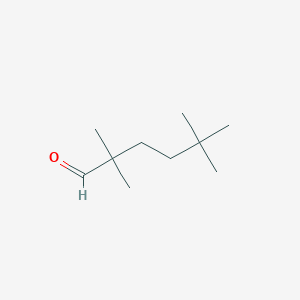
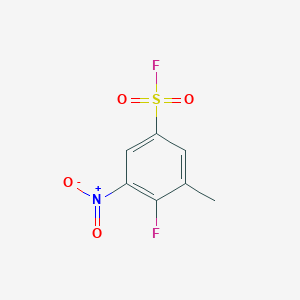
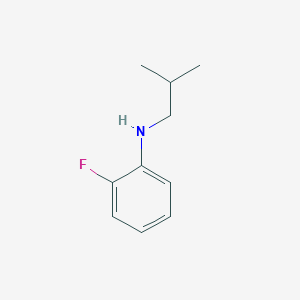
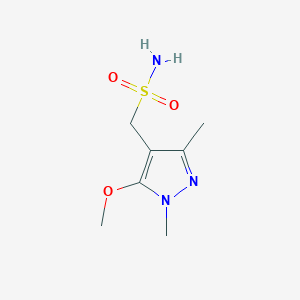
![[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B13273793.png)
amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)
